molecular formula C9H13NO2S B160714 Ethyl 2-isopropylthiazole-4-carboxylate CAS No. 133047-44-6

Ethyl 2-isopropylthiazole-4-carboxylate

Cat. No. B160714
M. Wt: 199.27 g/mol
InChI Key: AQWWEQDAHKVXMK-UHFFFAOYSA-N
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Description

Ethyl 2-isopropylthiazole-4-carboxylate is a chemical compound with the empirical formula C9H13NO2S . It has a molecular weight of 199.27 . The compound is a solid and its SMILES string is O=C(OCC)C1=CSC(C©C)=N1 .


Molecular Structure Analysis

The InChI string for Ethyl 2-isopropylthiazole-4-carboxylate is 1S/C9H13NO2S/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h5-6H,4H2,1-3H3 . This string represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-isopropylthiazole-4-carboxylate is a solid . It has a molecular weight of 199.27 . The density of the compound is 1.1±0.1 g/cm^3 . The boiling point is 262.6±13.0 °C at 760 mmHg .

Scientific Research Applications

  • Synthesis Studies and Characterization :

    • Utilized as a precursor in the synthesis of aminoethylthiazole carboxylate analogs through Michael-like addition strategies (Boy & Guernon, 2005).
    • Employed in the synthesis and characterization of thiazolecarboxylate derivatives, demonstrating its versatility in the formation of complex molecular structures (Haroon et al., 2018).
  • Chemical Modifications and Analyses :

    • Subject to various synthetic modifications, with the resulting compounds analyzed for their antimicrobial activities, demonstrating its potential in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
    • Investigated through density functional theory (DFT) for insights into its molecular geometry, vibrational assignments, and chemical shifts, contributing to a deeper understanding of its chemical properties (Haroon et al., 2019).
  • Chemical Synthesis and Reactions :

    • Involved in the synthesis of 2-bromo-thiazole-4-carboxylic acid, showcasing its role in facilitating complex chemical reactions (Zhou Zhuo-qiang, 2009).
    • Used in the preparation of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, illustrating its application in the synthesis of diverse chemical compounds (Dovlatyan et al., 2004).

properties

IUPAC Name

ethyl 2-propan-2-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWWEQDAHKVXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441395
Record name Ethyl 2-isopropylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-isopropylthiazole-4-carboxylate

CAS RN

133047-44-6
Record name Ethyl 2-isopropylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2.35 g (23 mmol) of 2-methylpropane-thioamide and 2.89 ml (23 mmol) of ethyl bromopyruvate in 75 ml of acetone was treated with excess MgSO4 and heated at reflux for 2.5 h. The resulting mixture was allowed to cool, filtered, and concentrated in vacuo to an oil, which was taken up in chloroform, washed sequentially with aqueous NaHCO3 and brine, dried over Na2SO4, and concentrated. The residue was purified by chromatography on silica gel using chloroform as an eluent to provide 3.96 g (86%) of the desired compound, Rf 0.21 (chloroform) as an oil. 1H NMR (CDCl3) δ1.41 (t, J=8 Hz, 3H), 1.42 (d, J=7 Hz, 6H), 3.43 (heptet, J=7 Hz, 1H), 4.41 (q, J=8 Hz, 2H), 8.05 (s, 1H). Mass spectrum: (M+H)+ =200.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
2.89 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

A solution containing the product from Example 56A (8.6 g, 83.5 mmol) in ethanol (250 mL) was treated with ethyl bromopyruvate (12.6 mL, 100 mmol), and the mixture was heated at 70° C. for 3 hours, cooled to 25° C., concentrated, and partitioned between dichloromethane and saturated NaHCO3. The organic phase was washed with brine and dried over MgSO4, filtered and concentrated to give the title compound (18 g, 57% yield), which was used without further purification.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-isopropylthiazole-4-carboxylate
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Citations

For This Compound
3
Citations
UB Karale, VS Krishna, EV Krishna… - European Journal of …, 2019 - Elsevier
The dormant and resistant form of Mycobacterium tuberculosis presents a challenge in developing new anti-tubercular drugs. Herein, we report the synthesis and evaluation of …
Number of citations: 34 www.sciencedirect.com
H Akita, N Sutou, T Sasaki, K Kato - Tetrahedron, 2006 - Elsevier
Palladium-catalyzed methoxycarbonylation of (−)-(2R,3S)-1-tert-butyldimethylsiloxy-3-methyl-2-methoxypenta-4-yne 9 derived from (2R,3S)-epoxy butanoate 5 gave the acetylenic ester …
Number of citations: 25 www.sciencedirect.com
HR Hoveyda, GL Fraser, MO Roy… - Journal of Medicinal …, 2015 - ACS Publications
… Starting from commercially available ethyl 2-isopropylthiazole-4-carboxylate 57 as per general procedure A to obtain 405 mg (87%). LCMS (method C) m/z 186 (M + 1). HPLC purity 96…
Number of citations: 28 pubs.acs.org

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